N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine
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Overview
Description
N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl chlorides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazonoyl chlorides in the presence of triethylamine can yield pyrazolylthiadiazole derivatives .
Scientific Research Applications
N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine has a wide range of scientific research applications. In medicinal chemistry, thiadiazole derivatives are explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents . These compounds have shown promising results in inhibiting the replication of bacterial and cancer cells by disrupting DNA replication processes . Additionally, they are investigated for their potential use in agriculture as fungicides and herbicides . In materials science, thiadiazole derivatives are studied for their electronic and optical properties, making them suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism of action of N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine involves its interaction with molecular targets and pathways within cells. Thiadiazole derivatives are known to inhibit enzymes involved in DNA replication, such as dihydrofolate reductase (DHFR) . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and bacteria. Additionally, the compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, further enhancing its biological activity .
Comparison with Similar Compounds
N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine can be compared with other thiadiazole derivatives, such as 1,2,5-thiadiazole 1,1-dioxides and N-t-butyl 1,1-dioxo-isothiazolidine . While these compounds share similar structural features, their biological activities and applications may differ. For example, 1,2,5-thiadiazole 1,1-dioxides are known for their potential use in the construction of functional molecular materials, whereas N-t-butyl 1,1-dioxo-isothiazolidine is primarily used in experimental research . The unique combination of the thiadiazole ring and the butyl group in this compound contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-butyl-1,1-dioxo-N-(thiadiazol-5-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S2/c1-2-3-5-14(8-11-7-12-13-17-11)10-4-6-18(15,16)9-10/h7,10H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHVIHUAISLVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CN=NS1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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